2-(2-Methoxy-3-methylphenyl)pyrrolidine hydrochloride
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Overview
Description
2-(2-Methoxy-3-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-methoxy-3-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated process control ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-3-methylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(2-Methoxy-3-methylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-3-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-(3-Methoxy-2-methylphenyl)pyrrolidine
- **3-(2-Methylphenyl)pyrrolidine hydrochloride
- **Pyrrolidine-2,5-dione
- **Prolinol
Uniqueness
2-(2-Methoxy-3-methylphenyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-(2-methoxy-3-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-5-3-6-10(12(9)14-2)11-7-4-8-13-11;/h3,5-6,11,13H,4,7-8H2,1-2H3;1H |
InChI Key |
WKEDOVPXRLNSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)OC.Cl |
Origin of Product |
United States |
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